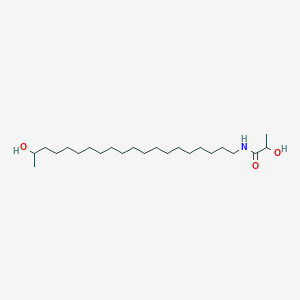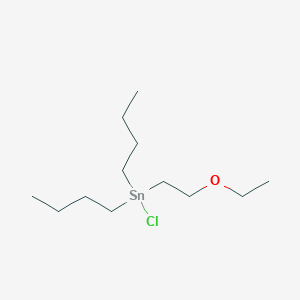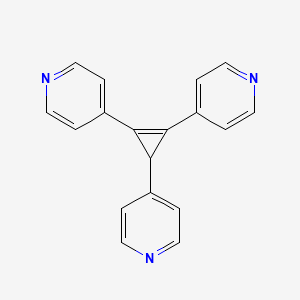
4,4',4''-(Cycloprop-1-ene-1,2,3-triyl)tripyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine is a complex organic compound characterized by a cyclopropene core bonded to three pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropane derivatives with pyridine under the influence of a strong base or catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropane ring-opened products .
Scientific Research Applications
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The cyclopropene core and pyridine rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropenone Derivatives: These compounds share the cyclopropene core but differ in their substituents, leading to varied reactivity and applications.
Pyridine Derivatives: Compounds with pyridine rings but different core structures, such as bipyridines and terpyridines.
Properties
CAS No. |
133756-28-2 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(2,3-dipyridin-4-ylcyclopropen-1-yl)pyridine |
InChI |
InChI=1S/C18H13N3/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)18(16)15-5-11-21-12-6-15/h1-12,16H |
InChI Key |
CIRYTFDUDDNZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2C(=C2C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


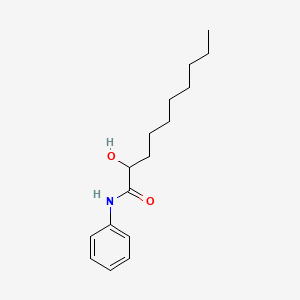
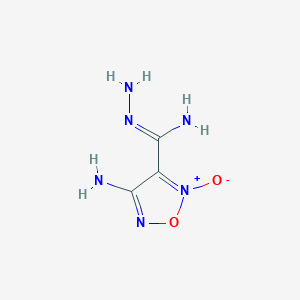
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
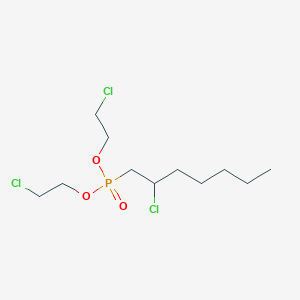
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
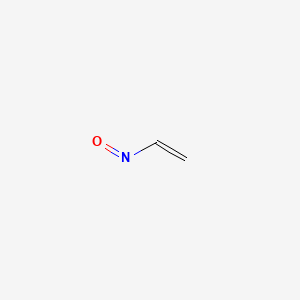


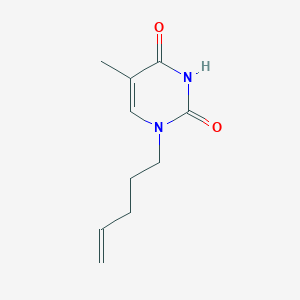
![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
